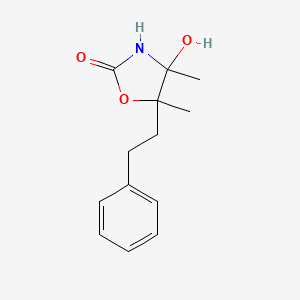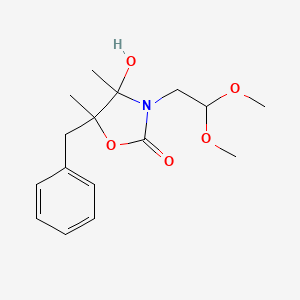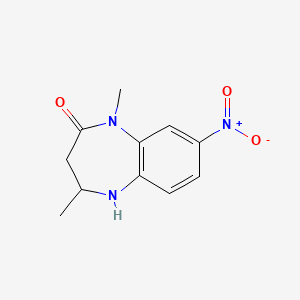![molecular formula C16H15N3O5 B4303897 N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide](/img/structure/B4303897.png)
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide
Overview
Description
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Cyclohexadiene Formation: The next step involves the formation of the cyclohexadiene ring through a series of cyclization reactions.
Coupling Reaction: The final step involves coupling the cyclohexadiene derivative with a phenylacetamide derivative under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino and hydroxy groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes.
Comparison with Similar Compounds
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide: can be compared with other hydroxyimino derivatives and phenylacetamide derivatives.
Uniqueness:
- The unique combination of functional groups in this compound, including the hydroxyimino, cyclohexadiene, and phenylacetamide moieties, distinguishes it from other similar compounds. This combination contributes to its diverse reactivity and potential applications.
Properties
IUPAC Name |
(2-methyl-4-nitrosoanilino) 3-acetamido-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-9-8-11(18-23)6-7-13(9)19-24-16(22)12-4-3-5-14(15(12)21)17-10(2)20/h3-8,19,21H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAODFCTGOHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=O)NOC(=O)C2=C(C(=CC=C2)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303814.png)




![1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4303846.png)
![3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B4303847.png)
![5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4303852.png)
![9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE](/img/structure/B4303867.png)

![3-AMINO-6-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-N-(8-QUINOLINYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4303881.png)


![7,8-dihydroxy-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B4303900.png)
